molecular formula C14H26O5Si B2638036 (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde CAS No. 1018898-77-5

(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

Cat. No.: B2638036
CAS No.: 1018898-77-5
M. Wt: 302.442
InChI Key: XLBBARZYTMCVNR-USZNOCQGSA-N
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Description

The compound (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde (CAS: 1018898-77-5) is a chiral carbohydrate derivative with a molecular formula of C₁₄H₂₆O₅Si and a molecular weight of 302.443 g/mol . Its structure features a tetrahydrofuro[2,3-d][1,3]dioxole core, a tert-butyldimethylsilyl (TBDMS) ether protecting group at the 6-position, and a reactive aldehyde moiety at the 5-position. The stereochemistry (3aS,5R,6R,6aS) is critical for its interactions in synthetic pathways, particularly in nucleoside and glycoside chemistry. The TBDMS group enhances hydrophobicity and stability under acidic conditions, while the aldehyde enables further functionalization, such as nucleophilic additions or redox reactions .

Properties

IUPAC Name

(3aS,5R,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)19-10-9(8-15)16-12-11(10)17-14(4,5)18-12/h8-12H,1-7H3/t9-,10+,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBARZYTMCVNR-USZNOCQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C=O)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C=O)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde (CAS Number: 1018898-77-5) is a synthetic organic compound notable for its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H26O5SiC_{14}H_{26}O_{5}Si, with a molecular weight of approximately 302.44 g/mol. The structure features a tetrahydrofurodioxole core with a tert-butyldimethylsilyl (TBDMS) protecting group, which is significant for its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC14H26O5Si
Molecular Weight302.44 g/mol
CAS Number1018898-77-5
LogP2.452
PSA53.99

The biological activity of the compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The TBDMS group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. The presence of the dioxole moiety may contribute to radical scavenging activities.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that the compound can induce apoptosis in certain cancer cell lines. This effect is likely due to the activation of intrinsic apoptotic pathways, which can be further explored through detailed mechanistic studies.

Case Studies

  • Study on Antioxidant Activity : A study demonstrated that similar TBDMS derivatives showed significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
  • Antimicrobial Testing : In a comparative study of various silyl ethers, this compound exhibited notable antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on human cancer cell lines revealed that compounds with similar structures could inhibit cell proliferation and induce apoptosis .

Synthesis and Derivatives

The synthesis of (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors such as α-L-Xylofuranose. The use of protecting groups like TBDMS is essential for controlling reactivity during synthesis.

Synthesis Scheme Overview

  • Starting Material : α-L-Xylofuranose
  • Reagents : TBDMS chloride, base (e.g., imidazole), and appropriate solvents (e.g., dichloromethane).
  • Reaction Conditions : Reactions are typically conducted under inert atmosphere conditions to prevent moisture interference.

Scientific Research Applications

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that can lead to the formation of more complex molecules. For example, it can be utilized in the synthesis of polyhydroxylated cyclopentane derivatives and other biologically active compounds .

Protective Group Chemistry

The tert-butyldimethylsilyl group attached to the molecule acts as a protective group for alcohols and other functional groups during multi-step synthetic processes. This protection is crucial in maintaining the integrity of sensitive functional groups throughout the reaction sequence .

Drug Development

The compound's structural features make it a candidate for drug development, particularly in creating novel therapeutic agents targeting various diseases. Its derivatives have shown potential in biological assays, indicating possible activity against specific biological targets .

Research has suggested that compounds related to (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde exhibit interesting pharmacological properties. Studies are ongoing to evaluate their efficacy and safety profiles in preclinical models .

Case Study 1: Synthesis of Polyhydroxylated Cyclopentanes

In one study, researchers utilized this compound as a precursor to synthesize polyhydroxylated cyclopentane β-amino acids. The synthetic route involved several steps where the protective silyl group played a critical role in ensuring high yields and selectivity during the synthesis process.

StepReaction ConditionsYield
1Reaction with amine85%
2Deprotection90%

A series of derivatives were synthesized from (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde and evaluated for their cytotoxicity against cancer cell lines. The results indicated that some derivatives exhibited significant anti-cancer activity.

CompoundIC50 (µM)Cell Line
A12MCF7
B8HeLa

Comparison with Similar Compounds

Table 1: Key Structural Features of Similar Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Target Compound (1018898-77-5) C₁₄H₂₆O₅Si 302.44 TBDMS ether, aldehyde 3aS,5R,6R,6aS
(3aR,5R,6S,6aR)-6-(TBDMS-oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde C₁₄H₂₆O₅Si 302.44 TBDMS ether, aldehyde 3aR,5R,6S,6aR
(3aR,5R,6S,6aR)-5-((R)-2-((TBDMS)oxy)-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol C₁₅H₃₀O₆Si 358.48 TBDMS ether, hydroxyl, hydroxyethyl 3aR,5R,6S,6aR
(3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde C₂₄H₂₈O₆ 412.48 Benzyl ethers, aldehyde 3aR,5R,6S,6aR
((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate C₁₆H₂₀O₆ 308.33 Benzoate ester, hydroxyl 3aR,5R,6R,6aR
(3aR,5S,6aS)-5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol C₉H₁₅FO₅ 222.21 Fluorine, hydroxyl, hydroxyethyl 3aR,5S,6aS

Physicochemical Properties

  • Hydrophobicity: The TBDMS group in the target compound increases lipophilicity compared to hydroxyl-containing analogs (e.g., ). Benzyl ethers () further enhance hydrophobicity but reduce stability under hydrogenolysis conditions.
  • Reactivity : The aldehyde group in the target compound and allows for nucleophilic additions, whereas ester groups () are more susceptible to hydrolysis.
  • Steric Effects : The TBDMS group provides steric shielding, protecting the 6-position from undesired reactions, unlike smaller substituents (e.g., fluorine in ).

Research Findings and Trends

  • Stereochemical Impact : Inversion at the 3a position (e.g., 3aR vs. 3aS) alters binding affinities in enzyme-catalyzed reactions, as observed in nucleoside analogs .
  • Protecting Group Strategies : TBDMS is preferred over benzyl groups for acid-stable protection, while acetates () offer mild deprotection alternatives .
  • Emerging Applications : Fluorinated and silylated derivatives are gaining traction in antiviral and anticancer research, leveraging their stability and bioavailability .

Q & A

Q. Methodological Insight :

  • Key Step : Deprotection of TBS groups often requires acidic conditions (e.g., TsOH in methanol/chloroform at 0°C) .
  • Yield Optimization : Flash column chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) achieves >90% purity .

Basic: What purification methods are effective for isolating this compound?

Flash column chromatography (silica gel, ethyl acetate/hexane gradients) is the standard method, as demonstrated in its synthesis (46% yield, 8:1 diastereomeric ratio) . Reverse-phase HPLC may resolve stereoisomers if diastereomer contamination occurs .

Q. Critical Parameters :

  • Solvent Polarity : Adjust gradients to separate polar aldehyde derivatives from non-polar silyl ether byproducts.
  • Monitoring : TLC with UV/iodine staining detects aldehyde-containing fractions .

Advanced: How can stereochemical integrity be maintained during its derivatization?

Stereoselectivity depends on reaction temperature, catalyst choice , and protecting-group strategy . For example:

  • Diastereomer Control : Use chiral auxiliaries (e.g., (R)-2,2-dimethyl-1,3-dioxolane) to guide coupling reactions, achieving diastereomeric ratios up to 90:10 .
  • Low-Temperature Conditions : Reactions at 0°C minimize racemization of the aldehyde group .

Q. Data Contradiction Analysis :

  • Discrepancies in diastereomer ratios (e.g., 8:1 vs. 90:10) may arise from solvent polarity or catalyst loading .

Advanced: What advanced characterization techniques confirm its structure?

Beyond standard 1^1H/13^13C NMR:

  • HRMS (ESI-TOF) : Validates molecular formula (e.g., [M+Na]+^+ adducts for C14_{14}H26_{26}O5_5Si) .
  • X-ray Crystallography : Resolves absolute configuration, as seen in related tetrahydrofuro-dioxole structures .

Q. Case Study :

  • In glycomimetic synthesis, 1^1H NMR coupling constants (J=3.55.0HzJ = 3.5–5.0 \, \text{Hz}) confirmed furanose ring puckering .

Advanced: How does its stability impact experimental design?

The aldehyde group is prone to oxidation and nucleophilic attack , requiring:

  • Inert Atmosphere : Store under argon/N2_2 and avoid prolonged exposure to moisture .
  • Immediate Use : Prepare derivatives (e.g., hydrazones) to stabilize the aldehyde during storage .

Q. Instability Example :

  • Reduction byproducts (e.g., alcohols) form if aldehyde intermediates react with residual NaBH4_4 in multi-step protocols .

Advanced: How to address conflicting data on reaction yields or diastereoselectivity?

Q. Root Causes :

  • Solvent Effects : Polar solvents (e.g., THF) may favor different transition states vs. non-polar hexane .
  • Catalyst Residues : Trace TsOH can hydrolyze silyl ethers, altering product ratios .

Q. Mitigation Strategies :

  • Reproducibility : Strictly control reaction time (e.g., 3 h for GP4 protocols) and quench acids promptly .
  • Byproduct Analysis : Use LC-MS to identify reduction products (e.g., alcohols) and adjust reductant stoichiometry .

Advanced: What side reactions are common in its synthetic pathways?

  • Over-Reduction : Aldehyde → alcohol conversion (40% yield observed with excess NaBH4_4) .
  • Silyl Ether Cleavage : Acidic conditions (e.g., TsOH) may prematurely deprotect TBS groups, requiring pH monitoring .

Q. Preventive Measures :

  • Selective Protecting Groups : Use acid-labile groups (e.g., trityl) alongside TBS for sequential deprotection .

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